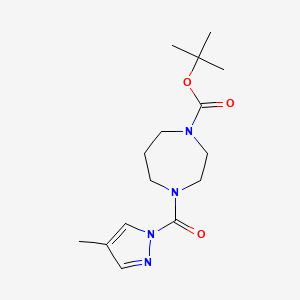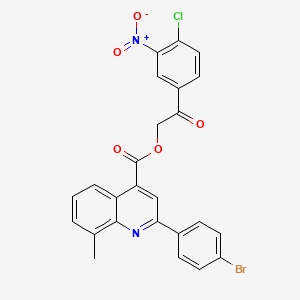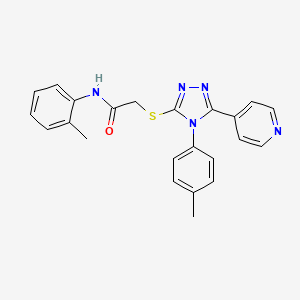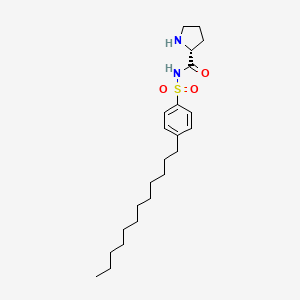
tBuXphos-Pd-G3 GT capsule
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound tBuXphos-Pd-G3 GT capsule is a third-generation Buchwald precatalyst. It is a palladium-based catalyst that is highly soluble in a wide range of common organic solvents and is known for its air, moisture, and thermal stability . This compound is widely used in cross-coupling reactions, particularly the Buchwald-Hartwig amination, which is a key reaction in the formation of carbon-nitrogen bonds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tBuXphos-Pd-G3 involves the coordination of tBuXphos (a bulky phosphine ligand) with palladium. The reaction typically occurs under inert conditions to prevent oxidation and moisture interference. The process involves the use of palladium acetate and tBuXphos in the presence of a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of tBuXphos-Pd-G3 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions: tBuXphos-Pd-G3 is primarily used in cross-coupling reactions, including:
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds.
Cyanation Reactions: Introduction of cyano groups into organic molecules
Common Reagents and Conditions:
Reagents: Palladium acetate, tBuXphos, potassium carbonate, organic solvents (e.g., toluene).
Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from room temperature to 100°C
Major Products: The major products of these reactions are typically complex organic molecules with new carbon-nitrogen or carbon-carbon bonds, which are valuable intermediates in pharmaceuticals and agrochemicals .
科学的研究の応用
tBuXphos-Pd-G3 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicine: Plays a role in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of tBuXphos-Pd-G3 involves the formation of an active palladium species that facilitates the cross-coupling reaction. The bulky tBuXphos ligand stabilizes the palladium center, allowing for efficient catalysis. The palladium species undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
類似化合物との比較
- XPhos-Pd-G3
- RuPhos-Pd-G3
- SPhos-Pd-G3
Comparison: tBuXphos-Pd-G3 is unique due to its bulky tBuXphos ligand, which provides greater steric hindrance and stability compared to other phosphine ligands. This results in higher efficiency and selectivity in cross-coupling reactions .
特性
分子式 |
C42H60NO3PPdS |
|---|---|
分子量 |
796.4 g/mol |
IUPAC名 |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;/p+1 |
InChIキー |
IKNBBVYTGIKLPA-UHFFFAOYSA-O |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)

![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)


![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)
![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)

![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)

